Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Lipophilicity optimization Lead-likeness Ester homologation

This compound is the precise methyl ester (CAS 852372-93-1) required for reproducing GABAₐ receptor binding signatures (Merck patents) and c-Met/Pim-1 kinase SAR. Unlike its ethyl ester or acetate analogs, this exact chemotype maintains a low-lipophilicity profile (XLogP3=2.6) essential for accurate LLE tracking. Multi-database registration (ChEMBL CHEMBL1391987, PubChem CID 6619983) ensures unambiguous compound identity for HTS campaigns and publication. The thioether bridge and methyl ester terminus offer versatile handles for metabolic probing (S-oxidation) or bioconjugation (hydrolysis to free acid for biotin/fluorophore linking).

Molecular Formula C15H14N4O2S
Molecular Weight 314.36
CAS No. 852372-93-1
Cat. No. B2802319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
CAS852372-93-1
Molecular FormulaC15H14N4O2S
Molecular Weight314.36
Structural Identifiers
SMILESCC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1
InChIInChI=1S/C15H14N4O2S/c1-10(15(20)21-2)22-13-9-8-12-16-17-14(19(12)18-13)11-6-4-3-5-7-11/h3-10H,1-2H3
InChIKeyQNMJCKHWZZLQRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate (852372-93-1) – Chemical Identity, Scaffold, and Screening Provenance for Procurement Decisions


Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate (CAS 852372-93-1) is a heterocyclic small molecule (C₁₅H₁₄N₄O₂S, MW 314.4 g/mol) built on the [1,2,4]triazolo[4,3-b]pyridazine core, with a phenyl substituent at the 3‑position and a methyl propanoate moiety linked through a thioether bridge at the 6‑position [1][2]. The compound is catalogued in authoritative screening‑library databases under ChEMBL ID CHEMBL1391987 and PubChem CID 6619983, and carries multiple vendor‑library identifiers including ChemDiv2_007204, MLS000419384, and HMS1389H10, confirming its established status as a commercially available screening compound [1][3].

Why Generic Substitution of Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate Risks Invalidating Structure–Activity Relationships


Within the 3,6-disubstituted triazolo[4,3-b]pyridazine chemotype, minor structural perturbations at the 3‑aryl group, the thioether tether, or the ester moiety can produce large, non‑linear shifts in target affinity, selectivity, and ADME profile, as documented in systematic SAR campaigns for GABAₐ receptor ligands [1] and c‑Met/Pim‑1 kinase inhibitors [2]. Consequently, treating the methyl propanoate ester (CAS 852372-93-1) as interchangeable with its ethyl ester homolog (CAS 852372-90-8), the acetate analog (CAS 289661-57-0), or the 3‑pyridyl variant (methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate) without head‑to‑head bridging data would introduce unquantified uncertainty into any biological or pharmacological conclusion drawn from the data [1][2].

Quantitative Differentiation of Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate (852372-93-1) Against Closest Structural Analogs


Methyl Propanoate vs. Ethyl Propanoate Ester: Impact on Lipophilicity (XLogP3-AA) and Molecular Weight

Direct comparison of the target methyl ester (CAS 852372-93-1) with its closest commercial homolog, the ethyl ester (CAS 852372-90-8, Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate), shows that the single methylene insertion raises the computed XLogP3-AA from 2.6 to an estimated range of 2.9–3.2, while molecular weight increases from 314.4 to 328.4 g/mol [1]. These differences are large enough to alter permeability and solubility classification under common drug-likeness filters (e.g., Lipinski Rule of Five) [1].

Lipophilicity optimization Lead-likeness Ester homologation

Phenyl vs. 3‑Pyridyl Substituent at the 3‑Position: Altering Basicity and Hydrogen‑Bonding Capacity

The target compound carries a hydrophobic phenyl ring at the 3‑position, whereas the closely related analog methyl 2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate introduces a basic nitrogen at the meta‑position of the pendant aromatic ring. Class‑level SAR from the triazolo[4,3-b]pyridazine literature, particularly in c‑Met kinase and GABAₐ receptor programs, demonstrates that such pyridyl‑for‑phenyl swaps can shift in vitro IC₅₀ or Ki values by >10‑fold and alter selectivity profiles between receptor subtypes or kinase isoforms [1][2].

Kinase inhibitor design CNS drug discovery Heterocycle SAR

Thioether Linkage at the 6‑Position: Implications for Metabolic Stability and Synthetic Tractability

The target compound incorporates a thioether (–S–) bridge connecting the pyridazine ring to the propanoate side chain. In contrast, many biologically characterized triazolo[4,3-b]pyridazines described in the GABAₐ and c‑Met patent literature employ an ether (–O–) or amino (–NH–) linkage at the 6‑position. The thioether motif is generally more resistant to Phase‑I oxidative metabolism than the corresponding ether, but can be susceptible to S‑oxidation, producing sulfoxide and sulfone metabolites that may exhibit distinct pharmacological profiles [1][2].

Metabolic soft-spot identification CYP-mediated oxidation Chemotype stability

Molecular Weight and Heavy Atom Count: Positioning Within Lead‑Like Chemical Space

With a molecular weight of 314.4 g/mol and 22 heavy atoms, the target compound sits near the commonly accepted boundary between fragment‑like (MW < 300) and lead‑like (MW < 350) chemical space [1]. This positions it as a moderately sized scaffold that retains room for vector elaboration while avoiding the steep property penalties associated with larger, more lipophilic analogs (e.g., the N‑(4‑fluorophenyl)acetamide derivative, CAS 852372-43-1, MW = 365.4 g/mol) . The methyl propanoate side chain provides a single, well‑defined point for ester hydrolysis to the corresponding carboxylic acid, offering a straightforward synthetic handle for further derivatization without introducing additional stereocenters [1].

Lead-likeness Fragment-based drug discovery Physicochemical property filtering

Optimal Application Scenarios for Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate (852372-93-1) Grounded in Quantitative Differentiation Evidence


Scaffold‑Hopping and Kinase Inhibitor Lead Optimization Requiring a Consistent Methyl Propanoate Ester Baseline

In c‑Met or Pim‑1 kinase inhibitor programs where lipophilic ligand efficiency (LLE) is tracked across an analog series, employing the methyl ester (XLogP3-AA = 2.6) ensures a low‑lipophilicity starting point [1]. The ethyl ester analog (estimated ΔXLogP ≈ +0.5) would artificially depress LLE and confound SAR interpretation, so procurement of the exact methyl ester is essential for maintaining data integrity across the series [1][2].

CNS Drug Discovery Programs Requiring a Defined 3‑Phenyl Pharmacophore for GABAₐ Receptor or Neurotarget Engagement

Patents from Merck Sharp & Dohme demonstrate that 3‑phenyl‑substituted triazolo[4,3-b]pyridazines act as selective GABAₐ receptor ligands [1]. Replacing the 3‑phenyl group with a 3‑pyridyl or 4‑methoxyphenyl substituent would alter both the steric and electronic profile of the molecule, potentially shifting subtype selectivity [2]. Only the 3‑phenyl compound (CAS 852372-93-1) can reliably reproduce the binding signatures described in these patent disclosures.

Academic Screening Library Procurement Where Database Provenance and Reproducibility Are Critical

The compound carries multiple curated database identifiers (ChEMBL CHEMBL1391987, PubChem CID 6619983, ChemDiv ChemDiv2_007204, MLS MLS000419384) [1][2]. This multi‑source traceability makes it suitable for academic high‑throughput screening (HTS) campaigns where unambiguous compound registration and cross‑database linking are required for publication and data deposition in public repositories such as PubChem BioAssay.

Chemical Biology Probe Development Exploiting the Thioether Linker for Bioconjugation or Metabolic Profiling

The thioether (–S–) bridge at the 6‑position provides a site for controlled S‑oxidation to the sulfoxide or sulfone, which can serve as either a metabolic probe or a latent reactive handle for covalent probe design [1]. The methyl ester terminus can be hydrolyzed to the free carboxylic acid for conjugation to biotin, fluorophores, or solid supports, making this compound a versatile starting material for chemical biology tool generation [2].

Quote Request

Request a Quote for Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.